
dl-Aloesol
Descripción general
Descripción
dl-Aloesol is a bioactive compound derived from the Aloe vera plant, known for its various health benefits and applications. It is a chromone, a type of phenolic compound, which contributes to the therapeutic properties of Aloe vera. This compound is particularly noted for its anti-inflammatory, antioxidant, and antimicrobial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: dl-Aloesol can be synthesized through the extraction of Aloe vera leaves. The process involves several steps:
Harvesting: Aloe vera leaves are harvested from organic crops.
Filleting: The leaves are filleted to separate the gel from the outer rind.
Extraction: The gel is processed to extract aloesol using solvents like ethanol or methanol.
Purification: The extract is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate aloesol
Industrial Production Methods: In industrial settings, the production of aloesol involves large-scale extraction and purification processes. The Aloe vera leaves are processed in bulk, and advanced extraction techniques like supercritical fluid extraction may be employed to enhance yield and purity. The purified aloesol is then formulated into various products for medicinal and cosmetic use .
Análisis De Reacciones Químicas
Types of Reactions: dl-Aloesol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert aloesol into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions include oxidized aloesol derivatives, reduced aloesol, and substituted aloesol compounds .
Aplicaciones Científicas De Investigación
dl-Aloesol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the study of chromones.
Biology: Investigated for its role in cellular processes and its effects on various cell lines.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, infections, and as an antioxidant.
Industry: Utilized in the formulation of skincare products, health supplements, and functional foods .
Mecanismo De Acción
dl-Aloesol exerts its effects through several molecular mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Antimicrobial: Disrupts microbial cell membranes and inhibits microbial growth
Molecular Targets and Pathways:
MAPK Pathway: Modulates the mitogen-activated protein kinase pathway to reduce inflammation.
NF-κB Pathway: Inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells pathway to suppress inflammatory responses
Comparación Con Compuestos Similares
dl-Aloesol is compared with other similar compounds such as:
Aloesin: Another chromone from Aloe vera with similar anti-inflammatory and antioxidant properties.
Aloin: An anthraquinone with laxative effects, differing in its primary therapeutic use.
Aloe-emodin: An anthraquinone with strong laxative and potential anticancer properties
Uniqueness of this compound: this compound stands out due to its balanced profile of anti-inflammatory, antioxidant, and antimicrobial activities, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
7-hydroxy-2-(2-hydroxypropyl)-5-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,8,14-15H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCNQWOKCMJKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aloesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94356-35-1 | |
| Record name | Aloesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187.5 - 189 °C | |
| Record name | Aloesol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-Dimethylphenyl)-6-(2-hydroxyethylamino)benzo[de]isoquinoline-1,3-dione](/img/structure/B1638089.png)
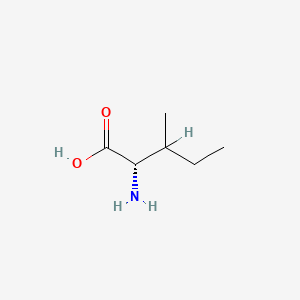
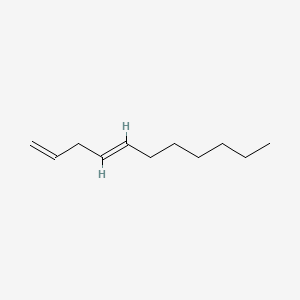




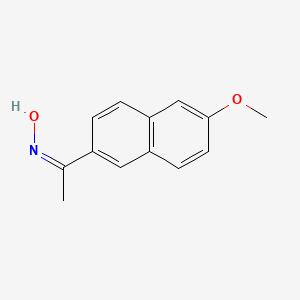
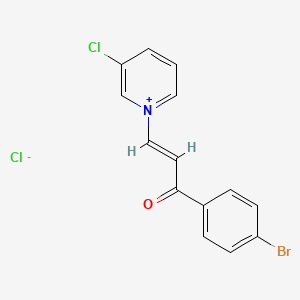

![N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline](/img/structure/B1638120.png)

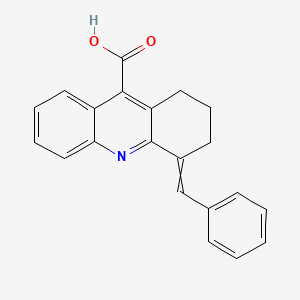
![2-[3,5-Bis(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B1638151.png)
